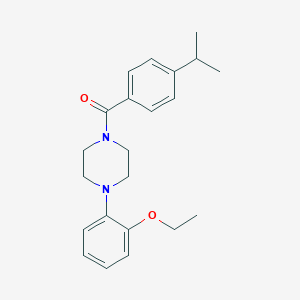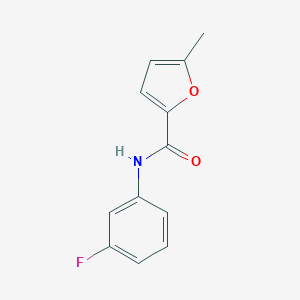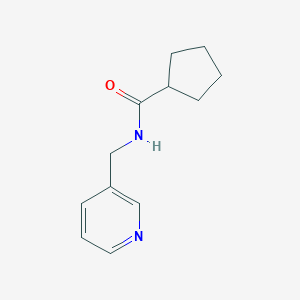![molecular formula C19H14Cl2N2O3S B258813 5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one](/img/structure/B258813.png)
5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one is a chemical compound that belongs to the pyrimidine class of molecules. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular pathways and signaling molecules. The compound has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to modulate the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one have been studied extensively. The compound has been shown to have antioxidant and anti-inflammatory effects, as well as to inhibit the growth and proliferation of cancer cells. It has also been investigated for its potential use in the treatment of diabetes and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of 5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one for lab experiments is its high purity and stability. The synthesis method has been optimized to achieve high yields and purity of the compound, which makes it ideal for use in various biological assays. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential as a tool for studying cellular signaling pathways and gene expression. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis method for maximum yield and purity.
合成法
The synthesis of 5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one involves a series of chemical reactions. The starting materials are 2,4-dichlorobenzaldehyde and 4-hydroxythiophenol, which are reacted with ethyl acetoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-chloroacetyl chloride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. The compound has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease.
特性
製品名 |
5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one |
|---|---|
分子式 |
C19H14Cl2N2O3S |
分子量 |
421.3 g/mol |
IUPAC名 |
5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-13-7-6-12(15(21)9-13)8-14-17(25)22-19(23-18(14)26)27-10-16(24)11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H2,22,23,25,26) |
InChIキー |
RUWNGTYZHPTDFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=C(C(=O)N2)CC3=C(C=C(C=C3)Cl)Cl)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=C(C(=O)N2)CC3=C(C=C(C=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B258730.png)

![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)

![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)

